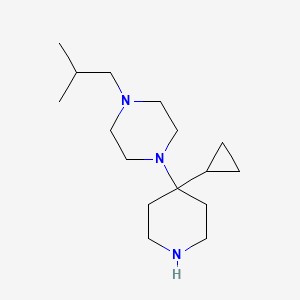
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a piperidine ring, which is further connected to a piperazine ring substituted with a 2-methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable cyclopropylamine, the piperidine ring is formed through cyclization reactions.
Substitution on the piperidine ring: The piperidine ring is then functionalized with a piperazine moiety through nucleophilic substitution reactions.
Introduction of the 2-methylpropyl group: The final step involves the alkylation of the piperazine ring with a 2-methylpropyl halide under basic conditions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to neurotransmitter receptors, altering signal transduction, and affecting cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparación Con Compuestos Similares
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Benzylpiperidin-4-yl)-4-(2-methylpropyl)piperazine: Similar structure but with a benzyl group instead of a cyclopropyl group.
1-(4-Cyclohexylpiperidin-4-yl)-4-(2-methylpropyl)piperazine: Contains a cyclohexyl group instead of a cyclopropyl group.
1-(4-Phenylpiperidin-4-yl)-4-(2-methylpropyl)piperazine: Features a phenyl group in place of the cyclopropyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H31N3 |
|---|---|
Peso molecular |
265.44 g/mol |
Nombre IUPAC |
1-(4-cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C16H31N3/c1-14(2)13-18-9-11-19(12-10-18)16(15-3-4-15)5-7-17-8-6-16/h14-15,17H,3-13H2,1-2H3 |
Clave InChI |
HEZMFAQVDHOTFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCN(CC1)C2(CCNCC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


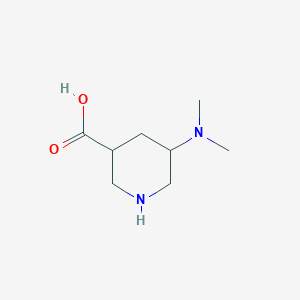

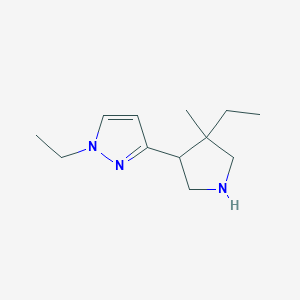
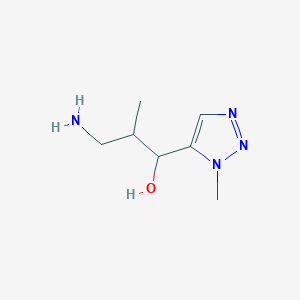

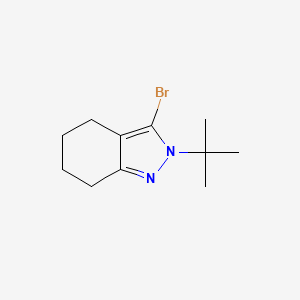
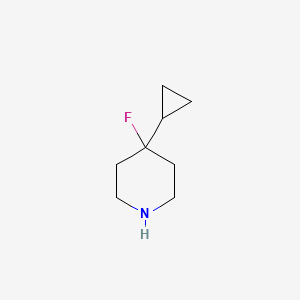
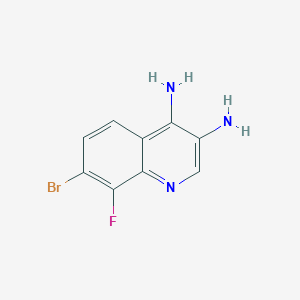
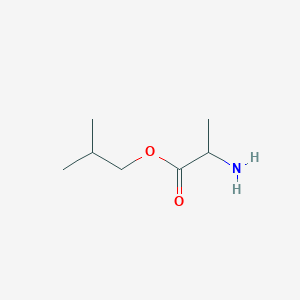
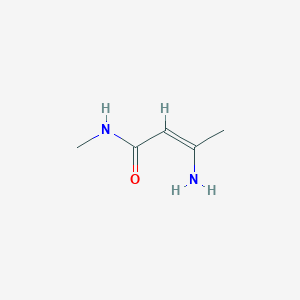
![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
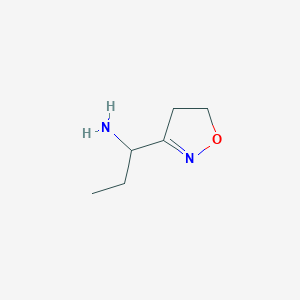

![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
